molecular formula C16H15FN2O2 B4555945 3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol

3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol

Cat. No.: B4555945
M. Wt: 286.30 g/mol
InChI Key: FBIJZRDBLSDLGN-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Scientific Research Applications

3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol typically involves the condensation of 4-fluoroaniline with o-phenylenediamine to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with an appropriate alkylating agent to introduce the propane-1,2-diol side chain. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation and alkylation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysis, where enzymes are employed to catalyze specific steps in the synthesis, can also be explored to enhance the enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The fluorophenyl group may enhance the binding affinity and selectivity towards certain targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-1H-benzimidazole
  • 3-(4-fluorophenyl)-1H-indole
  • 4-(4-fluorophenyl)-1H-pyrazole

Uniqueness

3-[2-(4-fluorophenyl)-1H-benzimidazol-1-yl]propane-1,2-diol is unique due to the presence of both the benzimidazole core and the propane-1,2-diol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)benzimidazol-1-yl]propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-12-7-5-11(6-8-12)16-18-14-3-1-2-4-15(14)19(16)9-13(21)10-20/h1-8,13,20-21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJZRDBLSDLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(CO)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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